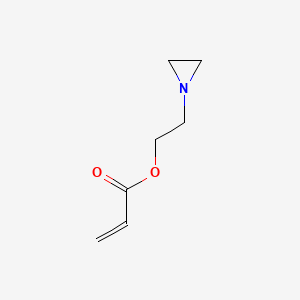
2-(Aziridin-1-yl)ethyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aziridin-1-yl)ethyl acrylate is an organic compound characterized by the presence of an aziridine ring and an acrylate group. This compound is known for its reactivity due to the strained three-membered aziridine ring, which makes it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-yl)ethyl acrylate typically involves the reaction of aziridine with ethyl acrylate. One common method includes the ring-opening of an epoxide with sodium azide to form an azido-hydroxyalkane intermediate, which is then converted to the corresponding alkyl aziridine through a Staudinger reaction .
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures or the conversion of aminoethanol to its sulfate ester followed by base-induced sulfate elimination .
Análisis De Reacciones Químicas
Types of Reactions
2-(Aziridin-1-yl)ethyl acrylate undergoes various types of chemical reactions, including:
Ring-opening reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Polymerization: The acrylate group can undergo polymerization reactions, making it useful in the production of polymers and copolymers.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used to open the aziridine ring.
Catalysts: Oxide catalysts are used in the dehydration process during industrial production.
Major Products Formed
Polyamines: Formed through the polymerization of aziridine and azetidine monomers.
Crosslinked Polymers: Formed when used as a crosslinker in polyurethane-based coatings.
Aplicaciones Científicas De Investigación
2-(Aziridin-1-yl)ethyl acrylate has several applications in scientific research:
Polymer Chemistry: Used as a building block for polyamines through anionic and cationic ring-opening polymerization.
Coatings and Adhesives: Serves as a crosslinker in automotive clearcoats, enhancing the physical and chemical properties of polyurethane coatings.
Biomedical Applications: Investigated for its potential in non-viral gene transfection and as an antibacterial and antimicrobial agent.
Mecanismo De Acción
The mechanism of action of 2-(Aziridin-1-yl)ethyl acrylate primarily involves the ring-opening of the aziridine ring by nucleophiles, leading to the formation of reactive intermediates. These intermediates can further react to form crosslinked polymers or polyamines. The high strain energy of the aziridine ring promotes its reactivity towards nucleophiles .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine-2-carboxylic acid: Known for its use as a PDIA1 inhibitor and its potential anticancer properties.
Uniqueness
2-(Aziridin-1-yl)ethyl acrylate is unique due to the presence of both an aziridine ring and an acrylate group, which allows it to participate in a wide range of chemical reactions and applications. Its dual functionality makes it a versatile compound in polymer chemistry and biomedical research.
Propiedades
Número CAS |
6498-82-4 |
|---|---|
Fórmula molecular |
C7H11NO2 |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
2-(aziridin-1-yl)ethyl prop-2-enoate |
InChI |
InChI=1S/C7H11NO2/c1-2-7(9)10-6-5-8-3-4-8/h2H,1,3-6H2 |
Clave InChI |
MUEGIVAMQURJQO-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCN1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



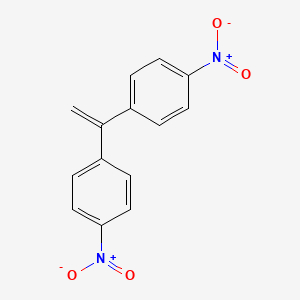
![N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide](/img/structure/B14733094.png)
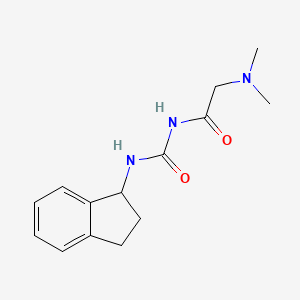
![2-[(Diethylamino)methyl]-4-methylphenyl benzoate](/img/structure/B14733103.png)
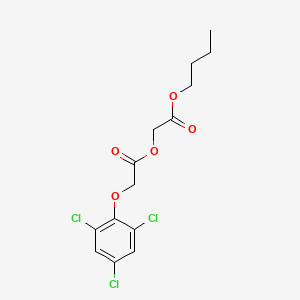
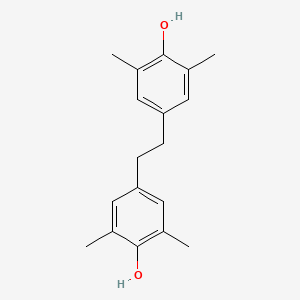

![1-(4-Bromophenyl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone](/img/structure/B14733135.png)
![2-[8-(Carboxymethyl)-9-oxo-10-thia-7-azabicyclo[4.4.0]deca-1,3,5-trien-8-yl]acetic acid](/img/structure/B14733139.png)
![N-(2-{Benzyl[(6-methyl-4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzamide](/img/structure/B14733142.png)
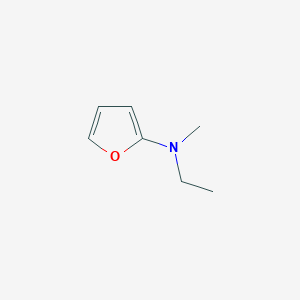
![Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate](/img/structure/B14733160.png)

